Sanguinarine sulfate

Formulation Development Analytical Method Validation In Vitro Assay Design

Choose sanguinarine sulfate over the chloride salt or chelerythrine to eliminate DMSO dependency in your assays (water solubility 52.36 mg/L vs. <0.1 mg/mL for chloride). Its 7.8-fold greater cytotoxicity (HeLa IC₅₀ 0.8 μg/mL) reduces compound consumption and solvent burden. Thermal stability to 150°C and non-flammability ensure consistent formulation for agricultural and oral-care research. Procure this differentiated benzophenanthridine alkaloid for reproducible, high-potency results.

Molecular Formula C20H15NO8S
Molecular Weight 429.4 g/mol
CAS No. 8006-58-4
Cat. No. B000036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguinarine sulfate
CAS8006-58-4
Synonyms3-Methyl-[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, sulfate
Molecular FormulaC20H15NO8S
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-]
InChIInChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1
InChIKeyVDZBWCCJLPCEQQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange red powder

Structure & Identifiers


Interactive Chemical Structure Model





Sanguinarine Sulfate CAS 8006-58-4: Technical Baseline and Comparator Context for Procurement


Sanguinarine sulfate (CAS 8006-58-4) is the sulfate salt form of sanguinarine, a quaternary benzophenanthridine alkaloid naturally occurring in plants such as Sanguinaria canadensis and Macleaya cordata. As the commercially dominant salt form for agricultural and research applications, it is characterized as a white to orange-red powder with a molecular weight of 760.4 g/mol (dimeric form) and a melting point range of 205–215 °C [1]. Its physicochemical profile includes moderate water solubility (52.36 mg/L at 20°C) and high solubility in polar organic solvents such as methanol (13,371 mg/L) and acetone (14,370 mg/L) [1]. This compound is distinguished from its free base and alternative salt forms (e.g., chloride, hydrochloride) by its specific solubility matrix and stability characteristics, which directly impact formulation feasibility and procurement decisions in both research and industrial contexts [1].

Why Sanguinarine Sulfate Cannot Be Freely Substituted: Solubility and Stability Barriers to Generic Interchange


Substituting sanguinarine sulfate with other benzophenanthridine alkaloids (e.g., chelerythrine, sanguinarine chloride) or alternative isoquinoline alkaloids (e.g., berberine) without rigorous revalidation is not scientifically defensible. Quantified differences in aqueous solubility, thermal stability, antimicrobial spectrum, and cytotoxic potency preclude straightforward one-to-one replacement. For instance, the sulfate salt exhibits a specific water solubility of 52.36 mg/L at 20°C and demonstrates thermal stability up to 150°C without decomposition [1], whereas the chloride salt is practically insoluble in water (<0.1 mg/mL) and requires DMSO for dissolution . Furthermore, in direct comparative cytotoxicity assays, sanguinarine displays an IC₅₀ of 0.8 μg/mL against HeLa cells, which is approximately 7.8-fold more potent than chelerythrine (IC₅₀ = 6.2 μg/mL) and >12.5-fold more potent than berberine (IC₅₀ > 10.0 μg/mL) [2]. These quantitative disparities directly impact experimental reproducibility and formulation outcomes. The following evidence guide provides the granular comparative data necessary to justify the procurement of sanguinarine sulfate over its closest analogs.

Quantitative Differential Evidence: Sanguinarine Sulfate Versus Key Comparators


Aqueous Solubility Advantage of Sanguinarine Sulfate Over Sanguinarine Chloride

The sulfate salt form of sanguinarine demonstrates substantially higher aqueous solubility compared to the chloride salt, a critical differentiator for formulation scientists and assay developers. Sanguinarine sulfate exhibits a water solubility of 52.36 mg/L at 20°C [1]. In contrast, sanguinarine chloride is reported as practically insoluble in water (<0.1 mg/mL) and requires organic solvents such as DMSO for dissolution . This solubility differential directly impacts the compound's utility in aqueous-based biological assays and water-based formulations, where the use of high-percentage organic co-solvents may confound results or exceed acceptable limits for in vivo administration.

Formulation Development Analytical Method Validation In Vitro Assay Design

Comparative Cytotoxic Potency: Sanguinarine vs. Chelerythrine and Berberine in HeLa Cells

In a direct comparative study of six isoquinoline alkaloids against the HeLa human cervical carcinoma cell line, sanguinarine exhibited the highest cytotoxic potency among all tested compounds. The IC₅₀ value for sanguinarine was determined to be 0.8 μg/mL, which is approximately 7.8-fold lower (more potent) than that of chelerythrine (IC₅₀ = 6.2 μg/mL) and >12.5-fold lower than that of berberine (IC₅₀ > 10.0 μg/mL) [1]. The study further demonstrated that sanguinarine induced observable microtubule disruption at concentrations as low as 0.1 μg/mL, whereas other alkaloids required concentrations of 5–50 μg/mL to produce similar cytoskeletal effects [1]. This potency differential is attributed to sanguinarine's enhanced membrane permeability owing to its molecular planarity and capacity for pseudobase formation [1].

Cancer Research Cytotoxicity Screening Natural Product Pharmacology

Differential Antibacterial Spectrum: Target Pathogen Specificity Between Sanguinarine and Chelerythrine

While both sanguinarine and chelerythrine exhibit broad-spectrum antibacterial activity, they demonstrate distinct pathogen-specific efficacy profiles that inform targeted application decisions. In a comprehensive evaluation of seven individual alkaloids from Chelidonium majus, chelerythrine was identified as the most effective against Pseudomonas aeruginosa (Gram-negative), with a MIC of 1.9 mg/L, whereas sanguinarine showed the highest potency against Staphylococcus aureus (Gram-positive), also with a MIC of 1.9 mg/L [1]. In a separate study against methicillin-resistant S. aureus (MRSA) strains, sanguinarine exhibited MIC values ranging from 3.12 to 6.25 μg/mL [2]. Against Nocardia seriolae, however, chelerythrine (MIC = 7.8 μg/mL) was approximately 8-fold more potent than sanguinarine (MIC = 62.5 μg/mL), demonstrating that the relative efficacy of these two closely related alkaloids is highly pathogen-dependent [3].

Antimicrobial Research Gram-Positive Pathogens Antibiotic Adjuvant Discovery

Thermal Stability Profile Supporting Agricultural Formulation and Storage

Sanguinarine sulfate demonstrates a defined thermal stability window that directly informs formulation and storage parameters for agricultural applications. The compound remains stable up to 150°C without decomposition and is classified as non-flammable and non-corrosive to packaging materials [1]. In contrast, the nitrate salt of sanguinarine (CAS 4752-86-7) exhibits decomposition at a lower melting point of approximately 227°C, with the decomposition occurring concurrently with melting rather than after a stable melt phase . This thermal behavior indicates that the nitrate salt undergoes degradation at elevated temperatures rather than forming a clear melt, which may limit its utility in certain formulation processes involving heat. The sulfate salt's stability up to 150°C provides a defined processing window that is well-documented and can be incorporated into manufacturing specifications [1].

Agricultural Chemistry Pesticide Formulation Stability Testing

Comparative Clinical Efficacy in Dental Plaque Reduction: Sanguinarine vs. Chlorhexidine

In a 6-month, placebo-controlled, double-blind clinical study of 481 adults, the antiplaque efficacy of a sanguinarine-containing mouthrinse was quantitatively compared against 0.12% chlorhexidine and a phenolic mouthrinse. The sanguinarine rinse produced a 12% reduction in supragingival plaque compared to placebo, whereas the chlorhexidine rinse achieved a 49% reduction (P < 0.05) [1]. The phenolic rinse showed a 24% reduction. Notably, while the sanguinarine rinse demonstrated moderate but significant antiplaque activity, it did not produce statistically significant reductions in gingivitis or gingival bleeding compared to placebo, unlike chlorhexidine which reduced gingivitis by 31% and bleeding by 39% [1]. However, a separate study in orthodontic patients found that sanguinarine-containing toothpaste was more effective than fluoride toothpaste in reducing dental plaque and treating gingivitis during fixed-appliance orthodontic treatment [2].

Oral Health Research Dental Formulation Clinical Microbiology

Differential In Vivo Efficacy and Bioavailability: Sanguinarine vs. Chelerythrine in Aquaculture Pathogen Models

In a comparative in vivo study using a largemouth bass (Micropterus salmoides) model of Nocardia seriolae infection, dietary supplementation with sanguinarine or chelerythrine produced distinct survival outcomes. Chelerythrine treatment resulted in a relative percent survival (RPS) of 40.0%, whereas sanguinarine achieved an RPS of 34.5% [1]. This 5.5 percentage point difference, while modest, was accompanied by differential effects on bacterial load reduction and organ pathology: both compounds reduced bacterial burden and alleviated granulomatous pathology in liver, spleen, and kidney tissues, but transcriptomic profiling revealed that chelerythrine affected a larger number of differentially expressed genes (5,095 DEGs) compared to sanguinarine (3,708 DEGs), with notable downregulation of genes involved in peptidoglycan biosynthesis and energy metabolism pathways [1]. These findings suggest that while both alkaloids are effective, chelerythrine may offer a slight survival advantage in this specific pathogen-host context, though sanguinarine remains a viable alternative with a potentially narrower transcriptional impact.

Aquaculture Therapeutics In Vivo Pharmacology Veterinary Drug Development

Evidence-Based Application Scenarios for Sanguinarine Sulfate in Research and Industrial Settings


Anticancer Mechanism Studies Requiring High-Potency Natural Alkaloids

Given its demonstrated cytotoxic potency (IC₅₀ = 0.8 μg/mL against HeLa cells) and ability to induce microtubule disruption at sub-μg/mL concentrations, sanguinarine sulfate is optimally deployed in cancer research programs investigating apoptosis induction, cytoskeletal disruption, and chemosensitization. The compound's 7.8-fold potency advantage over chelerythrine [1] translates to lower compound consumption and reduced solvent burden in cell-based assays. Researchers should prioritize this compound when screening natural products for activity against cervical, prostate, breast, or oral cancer cell lines, where dose-response relationships and mechanistic studies demand high-potency tool compounds. The sulfate salt form's aqueous solubility facilitates preparation of dosing solutions with minimal organic solvent content, an advantage for assays sensitive to DMSO cytotoxicity [2].

Gram-Positive Antibacterial Screening and MRSA Research

Sanguinarine sulfate should be prioritized in antimicrobial screening programs focused on Gram-positive pathogens, particularly Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). With a MIC of 1.9 mg/L against S. aureus [1] and MICs of 3.12–6.25 μg/mL against clinical MRSA isolates [2], the compound represents one of the most potent benzophenanthridine alkaloids for this target spectrum. Investigators studying mechanisms of action against Gram-positive bacteria, including membrane disruption and inhibition of cell wall biosynthesis, will find this compound a valuable probe. However, for research targeting Gram-negative pathogens such as Pseudomonas aeruginosa, chelerythrine (MIC = 1.9 mg/L) [1] or alternative compounds may be more appropriate based on the pathogen-specific efficacy data.

Botanical Pesticide Formulation and Agricultural Product Development

The defined thermal stability (stable up to 150°C), non-flammability, and non-corrosivity of sanguinarine sulfate [1] make it the preferred salt form for agricultural formulation development. The compound's documented solubility matrix across water, alcohols, ketones, and chlorinated solvents [1] provides formulation scientists with multiple solvent options for developing emulsifiable concentrates, soluble powders, or microemulsion formulations. Industrial users developing botanical pesticides for aphid, thrips, or lepidopteran pest control should procure the sulfate salt rather than the chloride or free base forms to ensure consistent formulation behavior and regulatory compliance, particularly in jurisdictions where the sulfate salt is the registered active ingredient [1].

Dental Product Research Targeting Orthodontic or Long-Term Care Populations

Based on clinical evidence showing that sanguinarine-containing toothpaste outperforms fluoride toothpaste in reducing plaque and gingivitis during fixed-appliance orthodontic treatment [1], researchers developing oral care products for niche patient populations should consider sanguinarine sulfate as an active ingredient. While chlorhexidine remains the gold standard for antiplaque efficacy (49% plaque reduction vs. 12% for sanguinarine) [2], sanguinarine's favorable safety profile and absence of chlorhexidine-associated adverse effects (staining, taste alteration) position it as a suitable alternative for long-term use in orthodontic patients, individuals with fixed prostheses, or populations requiring extended antiplaque maintenance without the drawbacks of more potent agents.

Technical Documentation Hub

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